

Application Notes and Protocols for BAY-277 in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **BAY-277**, a potent and selective chemical probe that induces the degradation of Methionyl Aminopeptidase 2 (METAP2).

Introduction

BAY-277 is a valuable tool for studying the biological functions of METAP2, an enzyme that plays a critical role in protein maturation and cellular signaling. METAP2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains and protects the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation.[1] Given that METAP2 is overexpressed in various cancers and its inhibition can lead to anti-angiogenic effects and tumor growth inhibition, **BAY-277** serves as a crucial reagent for preclinical cancer research.[1]

Quantitative Data Summary

The following table summarizes the recommended dosage and administration for **BAY-277** in murine models based on available preclinical data.

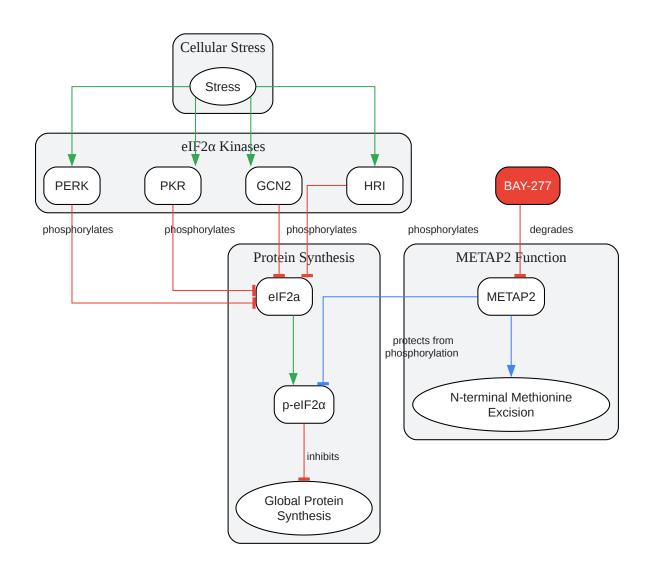


Parameter	Value	Species	Application	Reference
Recommended Dose Range	5 - 25 mg/kg	Mouse	In Vivo	INVALID-LINK
Administration Route	Intraperitoneal (IP)	Mouse	In Vivo	INVALID-LINK
Dosing Schedule	Every 2 days (q2d)	Mouse	In Vivo	INVALID-LINK
Study Duration	14 days	Mouse	In Vivo	INVALID-LINK
Negative Control	BAY-8805	-	In Vitro/In Vivo	INVALID-LINK

Signaling Pathway

METAP2 plays a crucial role in the regulation of protein synthesis and cellular stress responses through its interaction with the eIF2 α signaling pathway. Under normal conditions, METAP2 removes the N-terminal methionine from newly synthesized proteins, a critical step in their maturation. Additionally, METAP2 protects eIF2 α from phosphorylation. In response to cellular stress, kinases such as PERK, PKR, GCN2, and HRI phosphorylate eIF2 α , which leads to a global shutdown of protein synthesis. By degrading METAP2, **BAY-277** can potentially sensitize cells to stress-induced translational repression.





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BAY-277 mediated degradation of METAP2 and its effect on eIF2 α signaling.

Experimental ProtocolsIn Vivo Xenograft Study in Mice



This protocol describes a general procedure for evaluating the anti-tumor efficacy of **BAY-277** in a subcutaneous xenograft mouse model. Researchers should adapt this protocol based on the specific cell line and experimental goals.

- 1. Animal Model
- Species: Immunocompromised mice (e.g., Nude, SCID, or NSG)
- · Age: 6-8 weeks
- Sex: Female or male, depending on the cancer model
- Source: Reputable commercial vendor
- Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
- 2. Cell Culture and Implantation
- Cell Line: A cancer cell line with known METAP2 expression (e.g., HT1080 fibrosarcoma, PC3 prostate cancer).[2]
- Culture Conditions: Culture cells in the recommended medium and conditions until they are in the logarithmic growth phase.
- Implantation:
 - Harvest and resuspend cells in a sterile, serum-free medium or PBS.
 - Inject the appropriate number of cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse.
 - Monitor tumor growth regularly.
- 3. Dosing Solution Preparation
- Vehicle: A common vehicle for intraperitoneal injection of small molecules is a solution of 20% DMSO in sterile saline.



· Preparation:

- Aseptically mix 1 part sterile DMSO with 4 parts sterile saline (0.9% NaCl).
- Prepare a stock solution of BAY-277 in the vehicle. The concentration will depend on the desired dose and the injection volume. For a 10 mg/kg dose in a 25g mouse with a 100 μL injection volume, the concentration should be 2.5 mg/mL.
- Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
 The final solution should be clear.

4. Dosing and Monitoring

- Tumor Growth: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
- Randomization: Randomly assign mice to treatment groups (vehicle control, BAY-277).
- Administration: Administer BAY-277 or vehicle via intraperitoneal injection every two days for 14 days.

Monitoring:

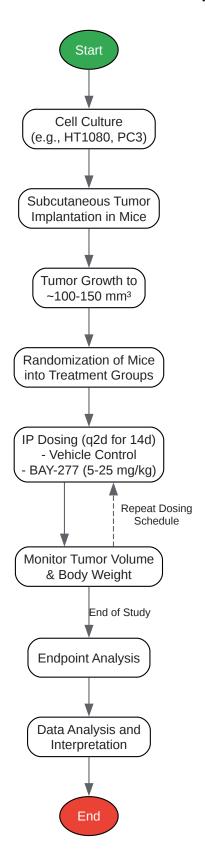
- Measure tumor volume with calipers at least twice a week.
- Monitor the body weight of the mice as an indicator of toxicity.
- Observe the general health and behavior of the animals daily.

5. Endpoint Analysis

- Efficacy: The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamics:
 - At the end of the study, collect tumor tissue and other relevant organs.
 - Analyze METAP2 protein levels by Western blot or immunohistochemistry to confirm degradation.



 Assess downstream pathway modulation by measuring the phosphorylation of eIF2α or the processing of other METAP2 substrates like GAPDH.[3][4]





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